tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(acetyloxymethyl)-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-9(15)18-8-10-7-14(6-5-11(10)16)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDTXJJNCYFCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CN(CCC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Acetoxymethylation: The acetoxymethyl group can be introduced through an acetylation reaction using acetic anhydride and a suitable catalyst.
Oxidation: The 4-oxo group can be introduced through an oxidation reaction using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the 4-oxo group to a hydroxyl group.
Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate typically involves several steps, including the use of tert-butyl esters and various nucleophiles. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile intermediate in organic chemistry.
Common Reactions
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | tert-butyl hydroperoxide | Catalysts like bismuth (III) oxide | Carboxylic acids or ketones |
| Reduction | Hydrogen gas with Pd/C | Atmospheric pressure | Alcohols or amines |
| Substitution | Nucleophiles (amines, alcohols) | Basic conditions | Substituted piperidine derivatives |
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. It serves as an important building block in the synthesis of various pharmaceutical agents, particularly those targeting protein kinases and other enzyme pathways.
Case Study : Research has shown that derivatives of this compound can inhibit specific biological pathways, making them candidates for drug development aimed at treating diseases such as cancer and autoimmune disorders .
Organic Synthesis
The compound is widely utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the introduction of various functional groups through substitution reactions.
Example Application : In a study focused on synthesizing novel protein tyrosine kinase inhibitors, this compound was used to create derivatives with enhanced biological activity .
Polymer Production
In industrial applications, this compound can be incorporated into polymer formulations to enhance material properties. Its reactivity allows for the formation of cross-linked structures that improve durability and thermal stability.
Research indicates that this compound exhibits notable biological activity, including enzyme inhibition and modulation of cellular processes. Its mechanism of action involves interactions with molecular targets facilitated by its functional groups.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The acetoxymethyl group can act as a leaving group in enzymatic reactions, while the 4-oxo group can participate in hydrogen bonding or other interactions with biological molecules. The tert-butyl ester group can influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetics and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate with structurally analogous compounds, highlighting key differences in substituents, molecular properties, and reactivity:
Key Observations:
Substituent Effects on Reactivity :
- The acetoxymethyl group in the target compound provides a balance between stability and reactivity, acting as a leaving group in elimination reactions to form bicyclic lactams .
- Bulkier groups like tert-butoxyethyl (Compound 10) require additional steps (e.g., transesterification) for functionalization, highlighting steric limitations .
- Electron-withdrawing groups (e.g., -CN, -F) increase electrophilicity at the 4-oxo position, accelerating nucleophilic attacks .
Synthetic Utility :
- Compounds with ethylidene groups (e.g., CAS 1395498-37-9) exhibit enhanced reactivity in conjugate addition reactions due to their planar sp²-hybridized carbons .
- Aromatic substituents (e.g., 4-fluorophenyl) improve crystallinity, aiding in structural characterization via X-ray diffraction .
Stability and Purification :
- Diastereomeric separation is easier for compounds with rigid substituents (e.g., ethylidene) compared to flexible alkyl chains, as seen in the chromatographic isolation of isomers (2-1) and (2-2) .
Biological Activity
tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate (CAS Number: 1404196-43-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C13H21NO5
- Molar Mass : 271.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the acetoxy and carbonyl functional groups suggests potential roles in:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It could interact with cell surface receptors, influencing signal transduction pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components could disrupt bacterial cell membranes or inhibit essential microbial enzymes, leading to reduced growth rates of pathogens.
Anticancer Potential
Similar compounds within the oxopiperidine class have demonstrated cytotoxicity against various cancer cell lines. For example:
- A study highlighted that derivatives of oxopiperidine showed significant activity against breast and lung cancer cells, indicating that this compound might also exhibit anticancer properties .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
Q & A
Q. What are the standard synthetic routes for preparing tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate?
The compound is typically synthesized via functionalization of tert-butyl 4-oxopiperidine-1-carboxylate. A common approach involves introducing the acetoxymethyl group at the 3-position through alkylation or bromination followed by nucleophilic substitution. For example, tert-butyl 4-oxopiperidine-1-carboxylate can react with bromomethylene reagents under basic conditions (e.g., KOH/THF) to install the substituent. Purification often employs flash chromatography with gradients of ethyl acetate/hexanes, and yields are optimized by controlling stoichiometry and reaction time .
Q. How is the structural integrity of this compound validated during synthesis?
Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR are critical for verifying the piperidine ring conformation, tert-butyl group integrity, and acetoxymethyl substitution. Key signals include the tert-butyl singlet (~1.4 ppm) and the 4-oxo carbonyl resonance (~170 ppm in C NMR) .
- X-ray crystallography : SHELX software is widely used for single-crystal structure determination, particularly for resolving ambiguities in stereochemistry or bond lengths. Refinement protocols in SHELXL ensure accurate modeling of thermal displacement parameters .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Silica gel chromatography : Effective for separating polar byproducts using gradients of ethyl acetate/hexanes.
- Recrystallization : Suitable for high-purity isolation if the compound crystallizes readily (e.g., from ethanol/water mixtures).
- Acid-base extraction : Exploits the compound’s stability under mild acidic/basic conditions to remove unreacted starting materials .
Advanced Research Questions
Q. How can contradictory data in reaction optimization (e.g., yield variability) be systematically addressed?
Contradictions often arise from uncontrolled variables like moisture sensitivity or catalyst deactivation. A stepwise approach includes:
Q. What computational methods predict the reactivity of the 4-oxo group in further functionalization?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects at the 4-oxo position. Key parameters include:
Q. What regulatory considerations apply to international collaborations involving this compound?
Derivatives of 4-piperidone (including tert-butyl 4-oxopiperidine-1-carboxylate) are regulated under Canadian Controlled Substances Act SOR/2024-88 and analogous frameworks in the EU and US. Compliance requires:
- Documentation : Maintain records of synthesis scale, storage conditions, and disposal protocols.
- Transport permits : Required for shipping due to acute toxicity classification (Category 4 for oral/dermal/inhalation hazards) .
Q. How are multi-step syntheses involving this compound optimized to minimize hazardous intermediates?
- Green chemistry principles : Replace toxic reagents (e.g., thiocyanates in triazole formation) with biocatalysts or mechanochemical methods.
- Safety-by-design : Integrate protective groups (e.g., tert-butyl carbamate) to reduce reactivity of intermediates.
- Real-time hazard monitoring : Use inline FTIR or Raman spectroscopy to detect exothermic events .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Validation
Q. Table 2: Hazard Mitigation in Synthesis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
